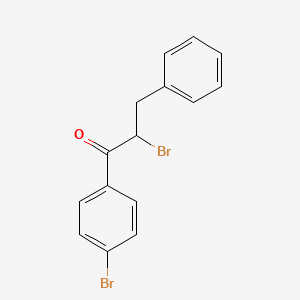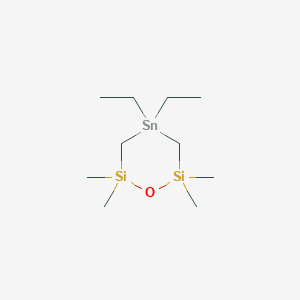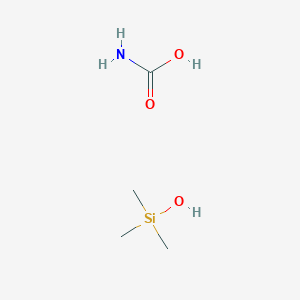
2-(Cyclohexylmethyl)-6-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-methylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Another method involves the Grignard reaction, where 2-methylpyridine is reacted with cyclohexylmethylmagnesium bromide. This reaction is carried out in anhydrous ether or THF, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
2-(Cyclohexylmethyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridines.
科学的研究の応用
2-(Cyclohexylmethyl)-6-methylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Cyclohexylmethyl)-6-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
2-(Cyclohexylmethyl)pyridine: Similar structure but without the methyl group at the 6-position.
6-Methylpyridine: Lacks the cyclohexylmethyl group, affecting its reactivity and applications.
Uniqueness
2-(Cyclohexylmethyl)-6-methylpyridine is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct steric and electronic effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.
特性
CAS番号 |
60439-18-1 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)-6-methylpyridine |
InChI |
InChI=1S/C13H19N/c1-11-6-5-9-13(14-11)10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3 |
InChIキー |
ITRZCNWSWYXPHU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


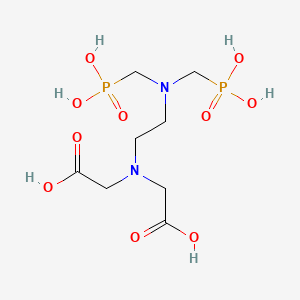
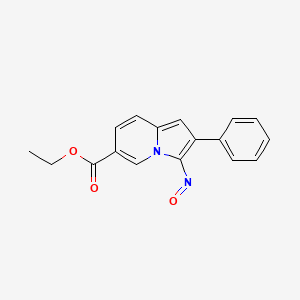




![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
